Sulfur dioxide

描述

Significance in Environmental Science and Atmospheric Chemistry

Sulfur dioxide is a pivotal compound in environmental science and atmospheric chemistry, primarily due to its anthropogenic and natural sources and its subsequent chemical reactions in the atmosphere. Its significance stems from its role as a major air pollutant and a precursor to several critical atmospheric phenomena.

The primary anthropogenic sources of SO₂ are the combustion of sulfur-containing fossil fuels, such as coal and oil, in power plants and industrial processes like metal smelting kunakair.cominspenet.comopenaccessjournals.comwww.qld.gov.auaeronomie.becec.orgnasa.govpca.state.mn.usresearchgate.netdcceew.gov.au. Natural sources include volcanic eruptions, which can release substantial amounts of SO₂ into the atmosphere kunakair.cominspenet.comaeronomie.benasa.gov. Once released, SO₂ is a key player in atmospheric transformations. It readily reacts with atmospheric moisture, oxygen, and other chemicals to form sulfurous acid (H₂SO₃) and, more significantly, sulfuric acid (H₂SO₄) kunakair.cominspenet.comopenaccessjournals.comaeronomie.bemiro-analytical.comepa.govcsic.esijssrr.com. These acidic compounds are the principal contributors to acid rain, which can damage ecosystems, acidify waterways, harm vegetation, and corrode materials and historical monuments kunakair.cominspenet.comwww.qld.gov.audcceew.gov.auepa.govcam.ac.ukiarj.inresearchgate.net.

Furthermore, SO₂ is a precursor to sulfate (B86663) aerosols (SO₄²⁻), which are fine particulate matter (PM₂.₅ and PM₁₀) kunakair.cominspenet.comopenaccessjournals.compca.state.mn.usresearchgate.netepa.govcopernicus.orgacs.org. These particles can penetrate deep into the respiratory system, posing health risks, and also contribute to reduced visibility (haze) epa.govacs.org.

In terms of climate, SO₂ and the sulfate aerosols it forms have a complex role. Sulfate aerosols generally scatter incoming solar radiation back into space, leading to a cooling effect on the Earth's climate aeronomie.benasa.govmiro-analytical.comcam.ac.ukacs.orgcopernicus.eueskp.deusgs.govmit.eduvisualizingenergy.org. This cooling effect can partially offset the warming caused by greenhouse gases. Volcanic eruptions, by injecting large quantities of SO₂ into the stratosphere, have historically demonstrated this cooling impact, with events like the Mount Pinatubo eruption in 1991 causing a measurable global temperature decrease nasa.goveskp.deusgs.gov.

The atmospheric lifetime of SO₂ varies; it is typically a few days in the troposphere but can persist for weeks to years in the stratosphere, influencing atmospheric chemistry and climate over different timescales aeronomie.benasa.govcam.ac.ukcopernicus.org. Due to its multifaceted impacts, SO₂ is monitored as a critical indicator of air quality kunakair.comwww.qld.gov.au.

Historical Trajectory of this compound Research

The scientific understanding and research surrounding this compound have evolved significantly since the onset of the industrial revolution. Early research was largely driven by the observable environmental damage caused by industrial emissions.

The recognition of SO₂ as a significant air pollutant emerged with the growth of industrialization, particularly from coal combustion in urban centers during the 18th and 19th centuries iarj.inucpress.edunih.gov. By the mid-20th century, the detrimental effects of SO₂ emissions, including localized air quality deterioration and the formation of smog, became increasingly apparent kunakair.cominspenet.compca.state.mn.usucpress.edu.

A major turning point in SO₂ research was the growing evidence linking it to acid rain. Studies conducted from the 1970s onwards meticulously detailed how SO₂ emissions, when converted to sulfuric acid in the atmosphere, led to widespread environmental acidification, impacting forests, lakes, and infrastructure iarj.inresearchgate.netepa.govfrontiersin.org. This led to the development of early emission control technologies, such as lime scrubbing for power plants, which were investigated and refined through EPA research starting in the mid-1970s epa.gov.

The latter half of the 20th century saw the implementation of crucial environmental legislation, such as the U.S. Clean Air Act of 1970 and subsequent amendments, which mandated reductions in SO₂ emissions visualizingenergy.orgepa.govcarbonbrief.orgepa.gov. These regulatory frameworks spurred further scientific research into monitoring techniques, emission inventories, and the effectiveness of pollution control strategies. Global SO₂ emissions peaked around 1980, after which a decline was observed in many industrialized nations due to these regulations, fuel switching, and technological advancements visualizingenergy.orgucpress.edunih.govresearchgate.netpnnl.govcopernicus.org.

Table 1: Global Anthropogenic this compound Emissions (Approximate Trends)

| Period | Approximate Global SO₂ Emissions (Tg/year) | Notes |

| 1850-1900 | Low to moderate | Increasing with industrialization. |

| 1900-1970 | Steadily increasing | Significant rise due to increased fossil fuel use. |

| 1970-1980 | Peaked around 1980 | Peak emissions reached. |

| 1980-2000 | Declining | Reduction due to regulations, fuel switching, and technology. visualizingenergy.orgresearchgate.netpnnl.gov |

| 2000-Present | Continued decline in developed nations | Ongoing reductions in some regions, but challenges remain in others. researchgate.netvisualizingenergy.org |

Evolution of Scientific Understanding and Research Paradigms

The scientific understanding of this compound has evolved from viewing it primarily as a localized pollutant to recognizing its complex, global role in atmospheric chemistry and climate.

Initially, research focused on SO₂'s direct impacts: its irritant properties and its role in causing acid rain and localized environmental damage kunakair.comwww.qld.gov.auiarj.inresearchgate.net. This paradigm emphasized SO₂ as a problem of direct toxicity and ecosystem degradation.

As atmospheric measurement techniques improved and climate science advanced, research paradigms shifted to encompass SO₂'s indirect effects. The understanding that SO₂ transforms into sulfate aerosols, which influence cloud formation and reflect solar radiation, highlighted its role as a climate modulator aeronomie.bemiro-analytical.comcam.ac.ukcopernicus.euusgs.govmit.edu. This led to a more nuanced view, acknowledging that SO₂ emissions, while detrimental in many ways, also exert a significant cooling influence on the climate, partially masking the warming effects of greenhouse gases. The study of volcanic SO₂ injections into the stratosphere further solidified this understanding of SO₂'s climate impact nasa.goveskp.deusgs.gov.

The development and application of sophisticated atmospheric models, such as the Sulfur Transport and Deposition Model (STEM) and WRF-Chem, have been instrumental in simulating SO₂ dispersion, chemical evolution, and its broader impacts on air quality and climate eos.organnalsofgeophysics.eunih.gov. These models allow researchers to quantify emission sources, track pollutant transport, and predict the consequences of emission reduction strategies.

Current research continues to refine these paradigms. Efforts are focused on reducing the uncertainties associated with the precise magnitude of SO₂'s climate forcing effects and exploring novel methods for SO₂ conversion and mitigation cam.ac.ukpsu.edusciencedaily.com. The study of SO₂ also extends to understanding its role in ancient Earth atmospheres, providing context for planetary evolution and habitability unc.edu. Furthermore, the establishment of air quality standards and the continuous review of these standards, such as those for SO₂, reflect an ongoing commitment to managing its environmental and health impacts www.qld.gov.auepa.gov.

Table 2: Example Air Quality Guidelines for this compound

| Exposure Period | Guideline Value (ppm) | Notes |

| 1-hour | 0.075 | As set by Queensland Government (from Jan 2025) and EPA. www.qld.gov.au |

| 24-hour | 0.02 | As set by Queensland Government (from Jan 2025) and EPA. www.qld.gov.au |

Structure

3D Structure

属性

IUPAC Name |

sulfur dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2S/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHZWNYVWXNFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

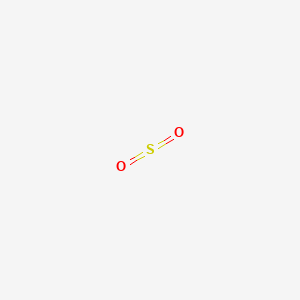

O=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO2, O2S | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75680-73-8 | |

| Record name | Sulfur dioxide, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029672 | |

| Record name | Sulfur dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur dioxide appears as a colorless gas with a choking or suffocating odor. Boiling point -10 °C. Heavier than air. Very toxic by inhalation and may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to manufacture chemicals, in paper pulping, in metal and food processing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 1 ppm Source/use/other hazard: Disinfectant and preserving in breweries and food/canning; textile industry; batteries., Liquid, Colorless gas with a characteristic, irritating, pungent odor. [Note: A liquid below 14 degrees F. Shipped as a liquefied compressed gas.] [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a characteristic, irritating, pungent odor., Colorless gas with a characteristic, irritating, pungent odor. [Note: A liquid below 14 °F. Shipped as a liquefied compressed gas.] | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/25 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

14 °F at 760 mmHg (EPA, 1998), -10 °C, -10.05 °C, -10.00 °C. @ 760.00 mm Hg, 14 °F | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/25 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 % (NIOSH, 2023), In water, 1.07X10+5 mg/L at 21 °C, Soluble in water, In water: 17.7% at 0 °C; 11.9% at 15 °C; 8.5% at 25 °C; 6.4% at 35 °C, Soluble in water ... forms sulfurous acid (H2SO3), For more Solubility (Complete) data for Sulfur dioxide (7 total), please visit the HSDB record page., 107 mg/mL at 21 °C, Solubility in water, ml/100ml at 25 °C: 8.5, 10% | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.434 (EPA, 1998) - Denser than water; will sink, 2.619 g/L, Density: 1.5 /liquid/, Density: 1.434 at 0 °C (liquid); vapor pressure: 2538 mm Hg at 21.1 °C, Relative density (water = 1): 1.4 (liquid, -10 °C), 1.434, 2.26(relative gas density) | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.264 at 0 °C (Air = 1), Relative vapor density (air = 1): 2.25, 2.26 | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2432 mmHg at 68 °F (EPA, 1998), Vapor pressure (kPa): 230 at 10 °C; 330 at 20 °C; 462 at 30 °C; 630 at 40 °C, Vapor pressure, kPa at 20 °C: 330, 3.2 atm | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas or liquid, Colorless gas ... [Note: A liquid below 14 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

7446-09-5, 12143-17-8 | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfate(1-), dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12143-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dioxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfur Dioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-dioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UZA3422Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-98.9 °F (EPA, 1998), -75.5 °C, -75.48 °C, -104 °F | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Sources and Emission Dynamics of Sulfur Dioxide

Global and Regional Emission Inventories

Factors Influencing Emission Changes

The dynamics of sulfur dioxide emissions have been shaped by a complex interplay of energy consumption patterns, technological advancements, economic development, and environmental policy interventions.

Energy Consumption and Fuel Sources: The combustion of fossil fuels, particularly coal and crude oil, has historically been the dominant driver of anthropogenic SO₂ emissions visualizingenergy.orgpnnl.govcopernicus.org. Sulfur is naturally present in coal and crude oil, often at concentrations of 1-2% by weight, and its combustion releases SO₂ into the atmosphere pnnl.govcopernicus.org. Coal combustion currently accounts for nearly 50% of global SO₂ emissions, with fuels derived from crude oil contributing an additional 25% visualizingenergy.org. The historical transition from wood to coal as the primary fuel source in the 19th century marked the beginning of significantly increased SO₂ emissions visualizingenergy.org. Economic growth, fueled by these energy sources, directly correlated with rising emission levels visualizingenergy.orgipcc.ch. Conversely, shifts towards lower-sulfur fuels, increased use of natural gas (which emits very little SO₂), and the adoption of cleaner energy sources have contributed to emission reductions visualizingenergy.orgepa.gov.

Policy and Regulations: Growing awareness of the detrimental effects of SO₂ on air quality and ecosystems has led to the implementation of stringent environmental policies and regulations worldwide visualizingenergy.org. In the United States, landmark legislation such as the Clean Air Act (1970) and the Acid Rain Program (1995) mandated significant reductions in SO₂ emissions from power plants and industrial facilities visualizingenergy.orgepa.gov. Similarly, the European Union has enacted directives like the Large Combustion Plant Directive (2001/80/EC) and the National Emission Ceilings Directive (2001/81/EC) to control SO₂ emissions visualizingenergy.orgeuropa.eu. Regulations governing the sulfur content of fuels, such as the EU's Directive for the Sulphur content of Certain Fuels (93/12/EC), have also played a crucial role europa.eu. The deployment of effective control measures has become an increasingly important factor in managing SO₂ emissions acs.org.

Technological Advancements: Technological progress has been instrumental in mitigating SO₂ emissions. The development and widespread adoption of emission control technologies, such as flue gas desulfurization (FGD) systems in power plants, have enabled the removal of SO₂ from exhaust gases visualizingenergy.orgepa.gov. Furthermore, advancements in fuel processing have led to the increased availability and use of low-sulfur fuels, thereby reducing the SO₂ released during combustion pnnl.govipcc.chepa.gov.

Economic Development and Industrial Processes: Economic development often follows an "inverted U" pattern concerning SO₂ emissions, where emissions initially rise with increasing per capita energy use and industrialization, reach a peak, and then decline as economies mature ipcc.ch. This decline is attributed to structural shifts in energy use towards cleaner fuels and the implementation of emission control measures driven by rising incomes and greater emphasis on urban air quality ipcc.ch. Industrial processes, such as metal smelting and certain chemical production, also contribute to SO₂ emissions, with emission factors varying based on the technologies employed pnnl.govipcc.ch.

Atmospheric Chemistry and Transport of Sulfur Dioxide

Formation of Secondary Aerosols and Particulate Matter

Sulfur dioxide (SO2) readily undergoes oxidation in the atmosphere, transforming into sulfuric acid (H2SO4) and subsequently into sulfate (B86663) aerosols. These secondary aerosols are a major component of fine particulate matter (PM2.5) and play a critical role in atmospheric radiative balance and cloud formation. The oxidation of SO2 can occur through several pathways:

Gas-Phase Oxidation: The primary gas-phase pathway involves the reaction of SO2 with hydroxyl radicals (•OH) during daylight hours, forming sulfur trioxide (SO3) which then rapidly reacts with water to produce sulfuric acid copernicus.orgnih.govprinceton.edumdpi.com.

Aqueous-Phase Oxidation: SO2 is highly soluble in water and can dissolve in cloud droplets and fog. Within these aqueous environments, it is oxidized by species such as hydrogen peroxide (H2O2), ozone (O3), and dissolved oxygen (O2) catalyzed by transition metal ions copernicus.orgresearchgate.netbibliotekanauki.plservice.gov.uk. These aqueous-phase reactions are often faster than gas-phase oxidation and are considered dominant pathways for sulfate formation, particularly in polluted environments and during haze events researchgate.netservice.gov.uk.

Heterogeneous Oxidation: SO2 can also react on the surface of existing airborne particles (aerosols), including soot and dust, which can act as catalysts for oxidation researchgate.netbibliotekanauki.pl.

The formation of sulfuric acid leads to the creation of sulfate aerosols, which are typically sub-micron in size. These aerosols can scatter incoming solar radiation, leading to a cooling effect on the climate, and can also influence cloud albedo and precipitation processes nih.govaeronomie.beeskp.denasa.govnasa.gov.

Table 3.3.1: Key SO2 Oxidation Pathways and Products

| Process | Key Oxidants/Catalysts | Primary Product(s) | Typical Location/Conditions |

| Gas-Phase Oxidation | Hydroxyl radicals (•OH) | Sulfuric acid (H2SO4) | Daylight, atmosphere |

| Aqueous-Phase Oxidation | H2O2, O3, O2 (metal-catalyzed) | Sulfuric acid (H2SO4), Sulfates | Cloud droplets, fog, precipitation |

| Heterogeneous Oxidation | Surface reactions on aerosols (e.g., soot, dust) | Sulfuric acid (H2SO4), Sulfates | On particle surfaces |

| Reaction with Criegee Int. | Stabilized Criegee Intermediates (sCI) | Sulfuric acid (H2SO4) | Atmosphere, especially with organic compound ozonolysis copernicus.orgcopernicus.org |

Long-Range Atmospheric Transport Phenomena

This compound and its oxidation products are subject to significant atmospheric transport, allowing pollution to travel vast distances, often across national borders.

Transport Dynamics and Meteorological Influences

The atmospheric lifetime of SO2 in the troposphere is typically a few days, though this can vary aeronomie.becdc.govaeronomie.be. During this period, it can be transported over hundreds to thousands of kilometers by prevailing wind systems aeronomie.beaeronomie.bebeloit.eduprinceton.edutandfonline.com. Meteorological conditions play a crucial role in determining the extent and patterns of SO2 transport:

Wind Speed and Direction: Higher wind speeds facilitate faster and longer-range transport, while wind direction dictates the trajectory of the SO2 plume mdpi.comuni-plovdiv.bg.

Atmospheric Stability: Stable atmospheric conditions can lead to less vertical mixing, potentially trapping pollutants closer to the surface and allowing for more concentrated, long-distance transport of SO2 researchgate.net.

Temperature and Pressure: Colder temperatures and higher atmospheric pressure are often associated with higher SO2 concentrations, as they can reduce atmospheric mixing and dispersion researchgate.netnih.gov.

Precipitation: While precipitation is a removal mechanism (wet deposition), its absence can allow for longer transport of SO2 in its gaseous form mdpi.comresearchgate.netnih.gov.

Table 3.4.1: Key Meteorological Factors Influencing SO2 Transport

| Meteorological Factor | Influence on SO2 Transport |

| Wind Speed | Higher speeds promote faster and longer-range transport. |

| Wind Direction | Determines the geographical destination of transported SO2 plumes. |

| Atmospheric Stability | Stable conditions can lead to less dilution and more concentrated long-range transport. |

| Boundary Layer Height | Higher boundary layers allow for greater vertical mixing, potentially diluting but also enabling transport over larger volumes. |

| Temperature | Colder temperatures are often associated with higher SO2 concentrations and reduced dispersion. |

| Atmospheric Pressure | Higher pressure systems can correlate with increased SO2 concentrations and reduced dispersion. |

Transboundary Pollution Flows

The ability of SO2 to travel long distances means that emissions from one region or country can significantly impact air quality in others. This phenomenon, known as transboundary pollution, necessitates international cooperation for effective pollution control beloit.eduprinceton.edutandfonline.comepa.govfiveable.me. For instance, emissions in industrialized regions can be transported by winds to less industrialized areas, leading to widespread deposition of acidic compounds. The "urban scale" for SO2 transport assessment, typically considered up to 50 km, is distinct from the much larger scales over which transboundary pollution occurs federalregister.gov.

Deposition Mechanisms

Once transformed or remaining as SO2 gas, sulfur compounds are removed from the atmosphere through deposition processes, either wet or dry.

Wet Deposition (Acid Rain)

Wet deposition refers to the removal of atmospheric pollutants through precipitation. This compound is a primary precursor to acid rain. When SO2 dissolves in atmospheric water droplets (in clouds or fog), it is oxidized to form sulfuric acid (H2SO4) nasa.govaeronomie.bebeloit.eduepa.goviastate.edusavemyexams.comvaia.com. This sulfuric acid, along with nitric acid formed from nitrogen oxides, mixes with precipitation (rain, snow, fog, hail), making it acidic. Acid rain typically has a pH below 5.6, with values often falling between 4 and 5 wikipedia.orgnh.gov. SO2 is a major contributor to this acidity, accounting for approximately 70% of acid deposition in some regions beloit.edukwanga.net. The chemical transformation can be represented simplistically as:

The acidic precipitation then falls to the ground, impacting ecosystems and infrastructure.

Table 3.5.1: SO2's Role in Acid Rain Formation

| Component | Process | Resulting Acid | Contribution to Acidity |

| SO2 | Dissolves in water, oxidizes to sulfuric acid (H2SO4) via gas-phase or aqueous-phase reactions. | Sulfuric Acid | Major contributor |

| NOx | Oxidizes to nitric acid (HNO3). | Nitric Acid | Significant contributor |

| Water, Oxygen | Reactants in the oxidation processes. |

Dry Deposition Processes

Dry deposition involves the direct transfer of gases and particles from the atmosphere to surfaces (e.g., vegetation, soil, water, buildings) without the involvement of precipitation. This compound gas can be directly deposited onto surfaces through stomatal uptake by plants or adsorption onto leaf cuticles nih.gov. Sulfate aerosols, formed from SO2 oxidation, also settle out of the atmosphere via dry deposition.

The rate of dry deposition is quantified by the deposition velocity (vd), which relates the flux of a substance to its concentration in the air. For SO2 gas, deposition velocities can vary depending on the surface type and meteorological conditions. Studies have reported SO2 deposition velocities to leaves ranging from 0.02 to 0.11 cm/s nih.gov, with an average of 0.07 cm/s measured in Thailand researchgate.net. Daytime deposition velocities are generally higher than nighttime values due to increased stomatal opening in plants ametsoc.org.

Table 3.5.2: SO2 Dry Deposition Velocities (Examples)

| Surface Type | Deposition Velocity (cm/s) | Notes | Source Reference |

| Oak/Pine Leaves | 0.02 - 0.11 | Primarily through stomatal openings for oak and pine; equal stomatal and cuticular for elm. | nih.gov |

| Water Surface | ~1.0 | Higher than other surfaces due to rapid hydrolysis and oxidation of SO2 in water. | researchgate.neteeer.org |

| General Surface | ~0.07 (average) | Measured in Northern Thailand, indicating gas phase deposition contributed significantly more than particulate phase to sulfur deposition. | researchgate.net |

Dry deposition accounts for approximately half of the total acidic deposition, complementing the removal by wet deposition epa.gov.

Compound Name List:

this compound (SO2)

Sulfuric acid (H2SO4)

Sulfate aerosols

Nitrogen oxides (NOx)

Nitric acid (HNO3)

Hydroxyl radicals (•OH)

Hydrogen peroxide (H2O2)

Ozone (O3)

Sulfur trioxide (SO3)

Ammonium (B1175870) sulfate ((NH4)2SO4)

Ammonium nitrate (B79036) (NH4NO3)

Dimethyl sulfide (B99878) (DMS)

Ecological and Environmental Impacts of Sulfur Dioxide

Acidification of Terrestrial Ecosystems

One of the most well-documented environmental effects of sulfur dioxide is its role in the acidification of terrestrial ecosystems. When SO₂ is released into the atmosphere, it reacts with water, oxygen, and other chemicals to form sulfuric acid (H₂SO₄). quora.com This acid is then deposited on the Earth's surface through wet deposition (acid rain, snow, or fog) or dry deposition as gas and particles. sciencedaily.com

Acid deposition significantly alters the chemical composition of soil. The influx of sulfuric acid leads to a decrease in soil pH, a process known as soil acidification. wikipedia.org This increased acidity initiates several detrimental changes:

Leaching of Essential Nutrients: The hydrogen ions (H⁺) in acid rain displace essential nutrient cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) from soil particles. wikipedia.orgopenbiotechnologyjournal.com These nutrients are then washed away, or leached, from the soil before they can be absorbed by plants, leading to nutrient deficiencies. air-quality.org.uk

Mobilization of Toxic Metals: Acidification can increase the concentration of soluble toxic metals in the soil, most notably aluminum (Al³⁺). wikipedia.orgair-quality.org.uk In acidic conditions, aluminum, which is naturally present in soil minerals, becomes more soluble and available for uptake by plants, where it can be highly toxic. openbiotechnologyjournal.com

A study in South Carolina demonstrated that acid rain accelerated the acidification of forest soils by a startling 38% over three decades, significantly robbing the soil of its nutrient reserves. sciencedaily.com

Table 1: Effects of Soil Acidification on Nutrient Availability and Metal Toxicity

| Soil pH | Nutrient Availability | Metal Toxicity |

|---|---|---|

| Normal (6.0-7.0) | High availability of essential nutrients like Calcium, Magnesium, and Potassium. | Low solubility of toxic metals like Aluminum. |

| Acidified (<5.5) | Reduced availability of essential nutrients due to leaching. | Increased solubility and availability of toxic Aluminum. |

The chemical changes in soil, coupled with the direct effects of this compound and acid deposition, can cause significant harm to vegetation and contribute to forest decline. air-quality.org.ukeuropa.eu High concentrations of gaseous SO₂ can directly damage plant foliage and inhibit growth. epa.gov However, the indirect effects of acid rain are often more insidious and widespread. sciencedaily.comair-quality.org.uk

Weakened Trees: Acid rain can weaken trees by damaging their leaves and limiting the nutrients available to them in the soil. air-quality.org.uk It can strip the protective waxy coating on leaves, making them more susceptible to diseases, insects, and frost.

Nutrient Starvation and Toxin Poisoning: As essential nutrients are leached from the soil, trees and other plants can suffer from nutrient deficiencies. Simultaneously, the increased uptake of toxic aluminum can damage plant roots, hindering their ability to absorb water and remaining nutrients. openbiotechnologyjournal.com

Forest Decline: The combination of these stressors—direct damage, nutrient loss, and toxic metal poisoning—leads to a general decline in forest health. air-quality.org.ukeuropa.eu This is often observed as thinning tree crowns, reduced growth rates, and increased mortality, particularly in high-elevation forests that are frequently exposed to acidic clouds and fog. air-quality.org.uked.gov The decline of forests in Central and Eastern Europe and parts of North America has been strongly linked to acidification. europa.eu

Acidification of Aquatic Ecosystems

This compound emissions are a primary driver of acidification in aquatic ecosystems, including lakes, rivers, and streams. europa.eu The sulfuric acid formed in the atmosphere is deposited into these water bodies, lowering their pH. www.qld.gov.auwhoi.edu

The consequences for aquatic life can be severe. As the pH of the water drops, the concentration of toxic metals like aluminum increases, which can be lethal to many aquatic organisms. Many fish species, amphibians, and insects are highly sensitive to changes in acidity. For instance, many fish species cannot survive in water with a pH below 5.0. As the acidity increases, fish populations decline and can eventually disappear entirely, leading to what are often termed "dead" lakes. europa.eu This disrupts the entire aquatic food web, from plankton to fish. whoi.edu

Table 2: pH Scale and Effects on Aquatic Life

| pH Level | Description | Impact on Aquatic Ecosystems |

|---|---|---|

| 6.5 - 7.5 | Neutral | Healthy, thriving ecosystem with a diverse range of aquatic life. |

| 6.0 | Slightly Acidic | Reproduction of some sensitive fish species may be impaired. |

| 5.0 - 5.5 | Moderately Acidic | Significant decline in fish populations; some species may disappear. |

| < 5.0 | Highly Acidic | Most fish species cannot survive. The lake is considered "dead." |

Contribution to Regional Haze and Visibility Impairment

This compound is a key contributor to the formation of regional haze, which impairs visibility over large areas. epa.gov In the atmosphere, SO₂ reacts with other compounds, such as ammonia (B1221849) and water, to form fine sulfate (B86663) particles (aerosols). epa.govtandfonline.com These microscopic particles are highly effective at scattering and absorbing light, which reduces the clarity of the air and degrades what can be seen in the distance. epa.govcopernicus.eu

This visibility impairment is particularly noticeable in national parks and wilderness areas, diminishing the aesthetic quality of scenic vistas. epa.gov In the southeastern United States, ammonium (B1175870) sulfate, formed from SO₂ emissions from power plants and industrial sources, is the dominant contributor to haze, accounting for 60-70% of light extinction on the haziest days. tandfonline.com The Clean Air Act in the United States established the Regional Haze Rule to address this issue and work towards improving visibility in protected areas. everycrsreport.compolicyarchive.orgharvard.edu

Role in Climate Forcing and Radiative Balance

This compound plays a complex and significant role in the Earth's climate system and radiative balance. It is not a direct greenhouse gas like carbon dioxide. quora.com Instead, its primary climate effect is indirect, through the formation of sulfate aerosols. copernicus.euclimahealth.info

These sulfate aerosols influence the climate in two main ways:

Direct Radiative Forcing (Aerosol-Radiation Interaction): Sulfate aerosols are highly reflective. They scatter incoming solar radiation back into space, which has a cooling effect on the Earth's surface. copernicus.euquora.com This process is known as negative radiative forcing. copernicus.eu

Indirect Radiative Forcing (Aerosol-Cloud Interaction): Sulfate aerosols can act as cloud condensation nuclei, the tiny particles around which cloud droplets form. copernicus.eu An increase in these aerosols can lead to clouds with a greater number of smaller droplets. These types of clouds are brighter and more reflective, further enhancing the scattering of sunlight back to space and contributing to a cooling effect. copernicus.eu

While these effects suggest that SO₂ emissions can offset some of the warming caused by greenhouse gases, the situation is complex. quora.comclimahealth.info The magnitude of this cooling effect remains an area of active research, with uncertainties related to factors like the altitude at which SO₂ is emitted. copernicus.eupnnl.gov Furthermore, the reduction of SO₂ emissions to combat acid rain and improve air quality can, in turn, reduce this cooling effect, potentially unmasking a greater degree of global warming. climahealth.info

Measurement, Monitoring, and Modeling of Sulfur Dioxide

In-Situ Measurement Techniques

In-situ techniques analyze the air directly at the sampling point, providing real-time or near-real-time data on SO₂ concentrations. These methods range from highly sensitive spectroscopic techniques to simpler electrochemical and colorimetric methods.

Ultraviolet Fluorescence Spectroscopy

Ultraviolet (UV) fluorescence spectroscopy is a widely used method for the continuous measurement of ambient SO₂. au.dkhoriba.com The principle is based on the absorption of UV light by SO₂ molecules at a specific wavelength (typically around 190-230 nm), which excites them to a higher energy state. horiba.comalberta.ca As the excited molecules return to their ground state, they emit light (fluoresce) at a longer wavelength (240-420 nm). horiba.com This emitted light is detected by a photomultiplier tube (PMT), and its intensity is directly proportional to the SO₂ concentration in the sample gas. horiba.comalberta.ca

Modern UV fluorescence analyzers often use a pulsed UV light source and a photodetector to monitor the lamp's intensity, compensating for fluctuations. alberta.ca These instruments are known for their high sensitivity, with detection limits typically below 1-2 parts per billion (ppb). au.dkalberta.ca They offer a fast response time, with some instruments reaching 90% of the applied concentration in less than 2 seconds. researchgate.netfrontiersin.org While generally specific to SO₂, potential interference can occur from certain aromatic hydrocarbons. horiba.com

A variation of this technique is non-dispersive UV (NDUV) absorption spectroscopy, which also offers a fast response and a wide measurement range. researchgate.netfrontiersin.org

Chemiluminescence Detection

Chemiluminescence detection is another sensitive technique for measuring sulfur compounds, including SO₂. In one common method, sulfur compounds in the sample are first oxidized at high temperatures (700-900°C) to form sulfur dioxide (SO₂). paclp.com The SO₂ is then reduced with hydrogen to create sulfur monoxide (SO). This SO then reacts with ozone (O₃) in a reaction chamber, producing electronically excited this compound (SO₂). paclp.comoptica.orginterline.nl As the excited SO₂ decays to its ground state, it emits light (chemiluminescence) that is detected by a photomultiplier tube. paclp.comgoogle.com The intensity of this light is proportional to the amount of sulfur in the original sample. paclp.com

This method is highly selective for sulfur compounds and can be used for both total sulfur analysis and, when coupled with gas chromatography, for the speciation of different sulfur compounds. paclp.comedpsciences.org

Electrochemical Methods (e.g., SO₂ Sondes)

Electrochemical sensors offer a portable and often lower-cost alternative for SO₂ detection. These sensors typically operate on amperometric principles, where the current generated by the electrochemical oxidation of SO₂ at a sensing electrode is measured. researchgate.netpsu.edu The sensor consists of a sensing electrode, a counter electrode, and a reference electrode, all housed within an electrolyte solution and separated from the sample gas by a gas-porous membrane. researchgate.netacs.org

SO₂ from the gas stream diffuses through the membrane and dissolves in the electrolyte, where it is oxidized. researchgate.netnih.gov The resulting current is directly proportional to the SO₂ concentration. The choice of electrode material (e.g., gold, platinum) and electrolyte can be tailored to enhance sensitivity and selectivity. acs.org While some electrochemical sensors have detection limits in the parts-per-million (ppm) range, recent developments have pushed these limits down to the low ppb range. acs.org Humidity can sometimes affect the sensor's response, though some designs are unaffected. acs.org SO₂ sondes, often attached to balloons, are used for in-situ profiling of SO₂ in the atmosphere, which is valuable for understanding volcanic plumes and air pollution. nasa.gov

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are classic analytical techniques for determining SO₂ concentrations. These methods are typically based on a chemical reaction that produces a colored compound, with the intensity of the color being proportional to the SO₂ concentration. cdc.gov

One of the most well-known is the West-Gaeke method, where SO₂ is collected in a solution of sodium tetrachloromercurate to form a stable complex. researchgate.netresearchgate.net The addition of p-rosaniline and formaldehyde (B43269) then produces a red-violet colored species that is measured spectrophotometrically. researchgate.netresearchgate.net While sensitive, this method can be affected by temperature, pH, and interfering substances like nitrogen dioxide. cdc.govresearchgate.net

Other colorimetric methods involve the decolorizing effect of SO₂ on a colored reagent. For instance, SO₂ can bleach the color of a peroxovanadate complex, and the decrease in absorbance is measured. researchgate.netcore.ac.uk These methods are often simple and cost-effective but can be less specific and slower than instrumental techniques. cdc.gov

Ion Chromatography and Related Techniques